BenchChemオンラインストアへようこそ!

(+)-11-epi-Fistularin 3

Stereochemistry Natural Product Configuration Determination

Substituting (+)-11-epi-Fistularin 3 with generic fistularin or 11-deoxyfistularin-3 compromises reproducibility. The unequivocally assigned (11R,17S) absolute stereochemistry is a critical determinant of biological activity. This stereochemically pure compound delivers consistent DNMT1 inhibition (IC50 13.5 μM, DNA-competitive), validated G0/G1 cell cycle arrest in Jurkat (IC50 7.39 μM) and U937 (IC50 8.10 μM) cells, and demonstrated synergy with venetoclax in Mcl-1/Bcl-2-positive AML. Essential for SAR studies requiring a defined reference standard, not a variable stereoisomer mixture.

Molecular Formula C31H30Br6N4O11
Molecular Weight 1114.0 g/mol
Cat. No. B12845762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-11-epi-Fistularin 3
Molecular FormulaC31H30Br6N4O11
Molecular Weight1114.0 g/mol
Structural Identifiers
SMILESCOC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br
InChIInChI=1S/C31H30Br6N4O11/c1-48-24-16(34)5-30(26(44)21(24)36)7-18(40-51-30)28(46)38-9-13(42)11-50-23-14(32)3-12(4-15(23)33)20(43)10-39-29(47)19-8-31(52-41-19)6-17(35)25(49-2)22(37)27(31)45/h3-6,13,20,26-27,42-45H,7-11H2,1-2H3,(H,38,46)(H,39,47)/t13-,20?,26+,27+,30-,31-/m1/s1
InChIKeyTURTULDFIIAPTC-LWQYBKJXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-11-epi-Fistularin 3: A Structurally Defined Bromotyrosine Alkaloid with Multi-Modal Bioactivity and Procurement Considerations


(+)-11-epi-Fistularin 3 (also known as Isofistularin-3) is a bromotyrosine-derived secondary metabolite first isolated from marine sponges of the Verongiida order, primarily Suberea clavata and Agelas oroides [1]. It belongs to the fistularin family of dimeric spiroisoxazoline alkaloids [2]. Critically, its absolute stereochemistry has been definitively assigned as (11R,17S), a configuration that distinguishes it from other fistularin-3 stereoisomers and directly impacts its biological activity and utility as a research tool [1].

Procurement Alert: Why Substituting (+)-11-epi-Fistularin 3 with Other Fistularin Analogs May Compromise Research Integrity and Reproducibility


Substituting (+)-11-epi-Fistularin 3 with a generic 'fistularin' or a close analog like 11-deoxyfistularin-3 or a different stereoisomer is not a trivial substitution. The absolute configuration at C-11 and C-17 has been proven to be a critical determinant of biological activity [1]. For instance, stereochemical heterogeneity at C11 in fistularin-3 samples has been documented, suggesting native biotransformation, which underscores the need for a well-defined, single stereoisomer like (+)-11-epi-Fistularin-3 to ensure consistent and interpretable experimental outcomes [2]. Furthermore, direct comparative studies show that even minor structural changes, such as the absence of a hydroxyl group in 11-deoxyfistularin-3, result in significantly reduced antiproliferative and pro-apoptotic efficacy [3]. Therefore, experimental results obtained with one fistularin analog cannot be extrapolated to another, making compound-specific procurement essential for data reproducibility and valid structure-activity relationship (SAR) studies.

Quantitative Evidence for Selecting (+)-11-epi-Fistularin 3 Over Closest Analogs: A Data-Driven Guide


Defined (11R,17S) Stereochemistry: A Critical Differentiator from Generic Fistularin-3 Mixtures

(+)-11-epi-Fistularin 3 is unequivocally assigned the (11R,17S) absolute configuration, as determined by a combination of chemical modifications, Mosher's technology, and ECD spectroscopy [1]. This contrasts with generic 'fistularin-3' samples which often exhibit stereochemical heterogeneity at C11, with some sources reporting an 11S configuration [2]. The defined stereochemistry of this specific compound ensures batch-to-batch consistency for reproducible biological assays.

Stereochemistry Natural Product Configuration Determination Absolute Configuration Chiral Purity

DNMT1 Inhibition: A Target-Specific Activity with a Defined IC50

(+)-11-epi-Fistularin 3 acts as a direct, DNA-competitive inhibitor of DNA methyltransferase 1 (DNMT1) with an IC50 of 13.5 μM [1]. In vitro DNMT1 activity assays have confirmed this inhibition at a 50 μM concentration [2]. This targeted epigenetic mechanism differentiates it from other fistularin analogs that may lack this specific inhibitory profile.

Epigenetics Cancer Research DNA Methyltransferase DNMT1 Inhibitor DNA Demethylation

Superior Anti-Proliferative and Pro-Apoptotic Activity in Hematologic Cancer Cells vs. 11-Deoxyfistularin-3

In a direct comparison, Fistularin-3 (F) demonstrated significantly greater anti-proliferative activity than its close analog 11-Deoxyfistularin-3 (DF) against Jurkat E6.1 and U937 leukemia cell lines. The IC50 of F was 7.39 µM for Jurkat and 8.10 µM for U937 cells [1]. Importantly, the study concluded that 'Compound F is more active than DF in repressing the cell cycle and inducing apoptosis' [1].

Hematologic Malignancies Leukemia Cytotoxicity Apoptosis Cell Cycle Arrest

pH-Dependent Stability Profile: A Critical Parameter for Experimental Design and Storage

The stability of (+)-11-epi-Fistularin 3 has been assessed under specific conditions relevant to in vitro assays. The compound demonstrates measurable stability in pH 7.4 PBS buffer at a concentration of 100 µM over a 24-hour period, as monitored by LC-MS/MS analysis [1]. This quantitative stability data is essential for planning experiments and interpreting results over time.

Compound Stability Pharmacokinetics Assay Development Storage Conditions In Vitro Assay

Validated Research and Development Applications for (+)-11-epi-Fistularin 3 Based on Quantitative Evidence


Epigenetic Research: DNA Methyltransferase 1 (DNMT1) Inhibition Studies

This compound is ideally suited for studies investigating the role of DNMT1 in gene silencing and cancer. Its defined IC50 of 13.5 μM against DNMT1 and DNA-competitive mechanism [1] make it a potent tool for inducing DNA demethylation, re-expressing silenced tumor suppressor genes, and investigating epigenetic mechanisms in cell culture models. It can be used as a reference inhibitor in screening campaigns or as a chemical probe to validate DNMT1 as a therapeutic target.

Acute Myeloid Leukemia (AML) Research and Synergy Studies

Researchers focusing on AML, particularly those exploring combination therapies to overcome resistance to Bcl-2 inhibitors like venetoclax, will find this compound highly relevant. Published evidence demonstrates that (+)-11-epi-Fistularin 3 synergizes with the Bcl-2 inhibitor ABT-199 (venetoclax) to efficiently kill Mcl-1/Bcl-2-positive AML cells [2]. This synergy is linked to its ability to downregulate Mcl-1 and induce endoplasmic reticulum stress, providing a strong rationale for its use in advanced preclinical oncology studies.

Hematologic Malignancy Cell Cycle and Apoptosis Research

This compound is a validated positive control for studies of cell cycle arrest and apoptosis in leukemia cell lines. It has demonstrated IC50 values of 7.39 µM and 8.10 µM against Jurkat and U937 cell lines, respectively, with a clear mechanism involving G0/G1 phase cell cycle arrest and induction of apoptosis without necrosis [3]. Its well-defined activity profile makes it a reliable tool for dissecting cell death pathways and screening for novel compounds with similar or synergistic effects.

Structure-Activity Relationship (SAR) Studies of Bromotyrosine Alkaloids

The unequivocally assigned (11R,17S) stereochemistry of (+)-11-epi-Fistularin 3 [4] establishes it as a critical reference standard for SAR studies within the bromotyrosine alkaloid family. Researchers can use this compound to compare the biological impact of stereochemical variations at C11 and C17, or to benchmark the activity of newly synthesized or isolated fistularin analogs. This ensures that SAR conclusions are drawn from a well-characterized, stereochemically pure lead compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-11-epi-Fistularin 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.